

6-Iodopyridin-3-ol chemical structure and IUPAC name

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Compound of Interest

Compound Name: **6-Iodopyridin-3-ol**

Cat. No.: **B023836**

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A Technical Overview of 6-Iodopyridin-3-ol

For Immediate Release

This document provides a concise technical summary of the chemical compound **6-Iodopyridin-3-ol**, focusing on its chemical structure, nomenclature, and key identifiers. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and IUPAC Nomenclature

6-Iodopyridin-3-ol is a substituted pyridine derivative. The core of the molecule is a pyridine ring, which is a six-membered aromatic heterocycle containing a nitrogen atom. The substituents on this ring dictate the compound's chemical properties and reactivity.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **6-iodopyridin-3-ol** or 6-iodo-3-pyridinol.^[1] This name indicates the presence of an iodine atom at the 6th position and a hydroxyl group at the 3rd position of the pyridine ring, with the nitrogen atom occupying the 1st position.

The chemical structure can be visualized as a pyridine ring with an iodine atom bonded to the carbon atom adjacent to the nitrogen atom, and a hydroxyl group bonded to the carbon atom at the meta-position relative to the nitrogen.

Synonyms for this compound include 2-Iodo-5-hydroxypyridine and 5-Hydroxy-2-iodopyridine.

[\[1\]](#)[\[2\]](#)

Chemical and Physical Properties

A summary of the key chemical and physical properties of **6-Iodopyridin-3-ol** is presented in the table below.

Property	Value	Source
CAS Number	129034-38-4	[1] [3]
Molecular Formula	C5H4INO	[1]
Molecular Weight	221.00 g/mol	
Appearance	Off-white powder	[4]
Melting Point	149-151 °C	
Boiling Point	399.7 ± 27.0 °C at 760 mmHg	[4]
Density	2.142 g/cm ³	[4]
InChI Key	UVNPCRNIHOCXEA- UHFFFAOYSA-N	

Logical Structure of Nomenclature

The naming convention of **6-Iodopyridin-3-ol** follows a clear logical hierarchy based on IUPAC rules for substituted heterocyclic compounds. The workflow for deriving the name is outlined in the diagram below.

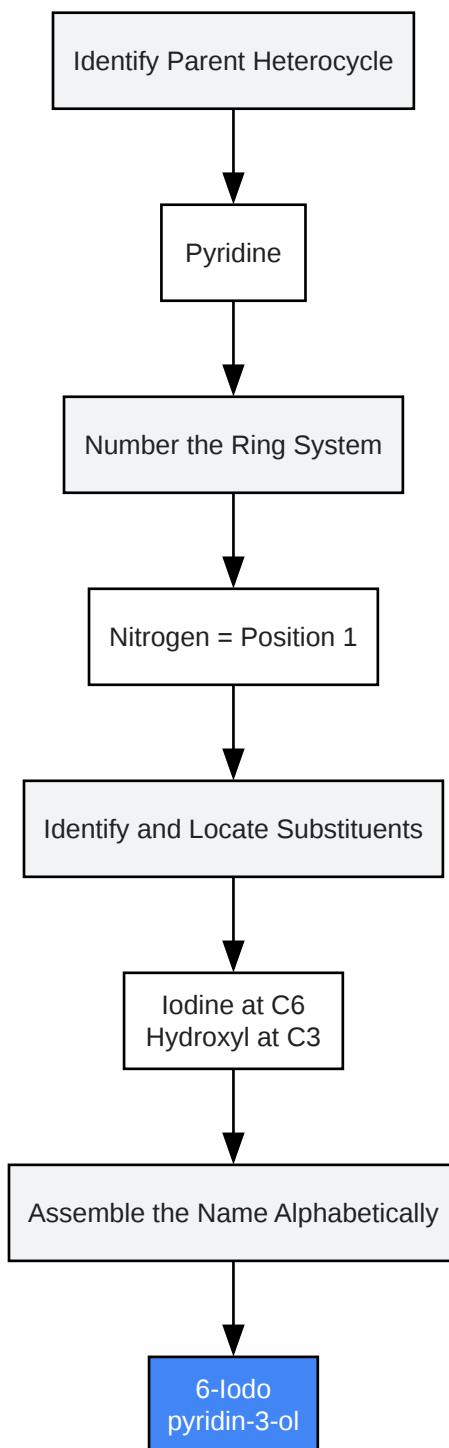


Figure 1. IUPAC Naming Logic for 6-Iodopyridin-3-ol

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Figure 1. IUPAC Naming Logic for **6-Iodopyridin-3-ol**

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